3-(4-methoxyphenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
CAS No.: 1005266-97-6
Cat. No.: VC6546082
Molecular Formula: C25H22N2O4
Molecular Weight: 414.461
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005266-97-6 |
|---|---|
| Molecular Formula | C25H22N2O4 |
| Molecular Weight | 414.461 |
| IUPAC Name | 3-(4-methoxyphenyl)-5-(2-methylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
| Standard InChI | InChI=1S/C25H22N2O4/c1-16-8-6-7-11-20(16)26-24(28)21-22(17-12-14-19(30-2)15-13-17)27(31-23(21)25(26)29)18-9-4-3-5-10-18/h3-15,21-23H,1-2H3 |
| Standard InChI Key | MEVRTFYDNMFGDA-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s molecular formula, , corresponds to a molecular weight of 414.461 g/mol. Its IUPAC name, 3-(4-methoxyphenyl)-5-(2-methylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d] oxazole-4,6-dione, reflects a bicyclic system comprising a pyrrolidine ring fused to an isoxazole moiety. Key substituents include:
-
4-Methoxyphenyl group: Introduces electron-donating effects via the methoxy (–OCH₃) substituent.
-
o-Tolyl group (2-methylphenyl): Provides steric bulk and modulates hydrophobic interactions.
-
Phenyl group: Enhances π-π stacking potential.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 1005266-97-6 |
| Molecular Formula | |
| Molecular Weight | 414.461 g/mol |
| SMILES | CC1=CC=CC=C1N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
| InChIKey | MEVRTFYDNMFGDA-UHFFFAOYSA-N |
Crystallographic Insights
X-ray diffraction studies of analogous spiroisoxazolines reveal monoclinic crystal systems (space group ) with lattice parameters . The pyrrolidine ring adopts a half-chair conformation, while the isoxazole ring remains planar. Intermolecular interactions, including C–H···O hydrogen bonds and weak C–H···π contacts, stabilize the supramolecular architecture .
Synthetic Methodologies
[3 + 2] Cycloaddition Strategies
The synthesis of pyrrolo[3,4-d]isoxazole derivatives often employs nitrone-alkyne cycloadditions. For example, Liu et al. (2021) developed a sequential protocol using indanone-derived nitrones and alkynes under mild conditions :
-
Nitrone Formation: Reaction of unsaturated ketones with -alkylhydroxylamines generates ketonitrones in situ.
-
Cycloaddition: Nitrones react with alkynes (e.g., diethyl acetylenedicarboxylate) in dichloromethane (DCM) or chloroform at 40–60°C, yielding spirocyclic isoxazolines with diastereomeric ratios up to 1.8:1 .
Representative Procedure :
-
Reactants: 3aa (0.20 mmol), diethyl acetylenedicarboxylate (0.30 mmol).
-
Conditions: DCM (3.0 mL), argon atmosphere, 40°C, 20 h.
-
Workup: Silica gel chromatography (petroleum ether/ethyl acetate = 10:1).
-
Yield: 99% (light yellow solid).
Alternative Pathways
Multi-component reactions (MCRs) involving phenylglyoxal, 2-hydroxynaphthoquinone, and urea derivatives also yield related heterocycles . For instance, Alipoor et al. (2015) synthesized pyrrolo[2,3-d]pyrimidines via one-pot condensations, highlighting the versatility of α,β-unsaturated carbonyl intermediates .
Reactivity and Functionalization
Ring-Opening Reactions
The isoxazole ring undergoes nucleophilic attack at the electron-deficient N–O bond. Treatment with Grignard reagents (e.g., MeMgBr) cleaves the isoxazole, forming β-enaminones . Subsequent cyclization or oxidation steps enable access to indenyl allylic alcohols or enamides .
Substituent Effects
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume